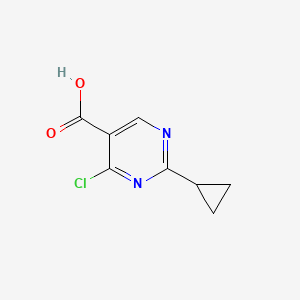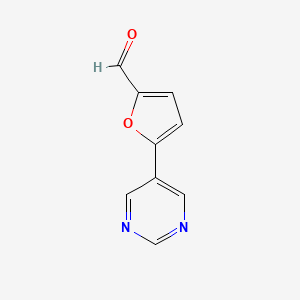
5-(Pyrimidin-5-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a furan ring, which is further substituted with an aldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with furan-2-carbaldehyde under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and furan rings .
Industrial Production Methods
. These methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(Pyrimidin-5-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyrimidin-5-yl)furan-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyrimidin-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their function . Further research is needed to fully understand the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)furan-2-carbaldehyde: Similar structure with a pyridine ring instead of a pyrimidine ring.
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Contains a sulfur atom in the pyrimidine ring.
Uniqueness
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is unique due to the specific positioning of the pyrimidine and furan rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
342600-58-2 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-pyrimidin-5-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H |
InChI Key |
TWJSPIIJOLBLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=CN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
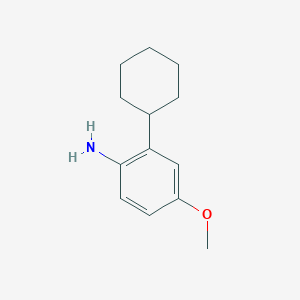
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)

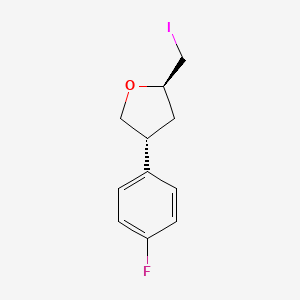
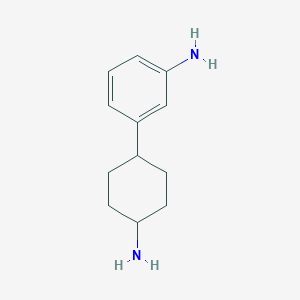

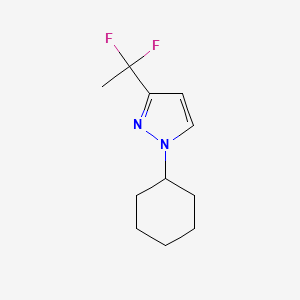

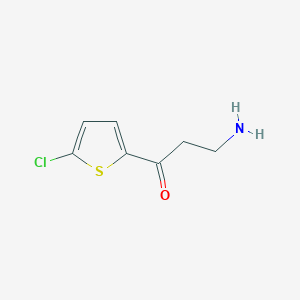
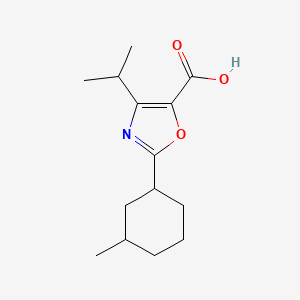

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
